GPR35 agonist 3

GPR35 pharmacology agonist potency binding affinity

Choose GPR35 agonist 3 (Compound 10) for reliable, species-consistent activation of human and rat GPR35 orthologs (EC50 1.4 μM). Unlike zaprinast and other agonists with divergent species potency, this compound ensures direct translatability of in vitro findings to rodent models, eliminating a critical variable in preclinical pharmacology. Ideal for assay validation and translational research.

Molecular Formula C12H9NO5S
Molecular Weight 279.27 g/mol
Cat. No. B5368244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR35 agonist 3
Molecular FormulaC12H9NO5S
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O
InChIInChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5+
InChIKeyWXMCOLGPDOYHNK-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR35 Agonist 3: Essential Procurement & Scientific Profile for the Thiazolidinedione-Derived Tool Compound


GPR35 agonist 3 (CAS: 123021-85-2, synonym: Compound 10) is a synthetic, small-molecule agonist targeting the orphan G protein-coupled receptor GPR35 . It belongs to the thiazolidinedione chemical class, with a molecular formula of C12H9NO5S and a molecular weight of 279.27 g/mol [1]. The compound is widely used as a pharmacological tool to probe GPR35-mediated signaling pathways, including Gα13 and β-arrestin-2 recruitment, in various in vitro models of cancer, metabolic disease, and inflammation [2].

Why GPR35 Agonist 3 Cannot Be Arbitrarily Substituted with Other In-Class Agonists


Substitution of GPR35 agonist 3 with other in-class agonists is scientifically invalid due to marked and quantifiable differences in binding affinity, functional potency, and species cross-reactivity. While several agonists, including kynurenic acid and zaprinast, are often used interchangeably in the literature, they exhibit substantially lower affinity for the receptor and prominent off-target effects, which confound the interpretation of GPR35-specific signaling [1]. Critically, many high-potency GPR35 agonists, such as lodoxamide and pamoic acid, display severe species selectivity, being highly potent at human GPR35 but virtually inactive at rodent orthologs, thereby precluding their use in translational in vivo models [2]. In contrast, GPR35 agonist 3 provides a unique, quantitatively defined profile of improved potency and human/rat equipotency, making it an indispensable and non-substitutable tool for rigorous GPR35 research.

GPR35 Agonist 3: A Quantitative Comparative Evidence Guide for Scientific Selection


Direct Head-to-Head Comparison: Higher Affinity and Potency of GPR35 Agonist 3 vs. the Standard Surrogate Zaprinast

In a direct comparative analysis, GPR35 agonist 3 (Compound 10) demonstrates superior binding and functional potency at the human GPR35 receptor when compared directly to zaprinast, a widely used but low-affinity standard agonist. The difference is quantified as a >10-fold improvement in potency. This higher affinity translates to more robust and reliable activation of downstream signaling at lower concentrations, reducing the risk of off-target effects associated with high micromolar dosing of weaker agonists .

GPR35 pharmacology agonist potency binding affinity

Cross-Species Equipotency: A Critical Differentiator of GPR35 Agonist 3 vs. Human-Selective Agonists

GPR35 agonist 3 exhibits a key translational advantage by being equipotent at human and rat GPR35, unlike many high-potency agonists which are highly selective for the human ortholog. This is a critical and quantifiable difference that directly impacts the utility of the compound in preclinical disease models. Agonists like lodoxamide, while very potent at human GPR35, show dramatically reduced activity at rodent orthologs, rendering them ineffective for in vivo studies in mice and rats [1]. This species barrier is a well-documented limitation of the GPR35 pharmacology field [2].

species ortholog in vivo model translation rodent pharmacology

Binding Affinity Metrics: Quantifying Superior Target Engagement of GPR35 Agonist 3 vs. Kynurenic Acid

GPR35 agonist 3 demonstrates significantly higher binding affinity (Ki) for the GPR35 receptor compared to the putative endogenous ligand, kynurenic acid. This is a key differentiator as the low affinity of endogenous agonists is a major hurdle in studying orphan receptors. The reported binding affinity (Ki) of GPR35 agonist 3 is 50.8 nM, which represents a substantial improvement over the millimolar affinity of kynurenic acid. This high-affinity binding is directly correlated with its improved functional potency (IC50) for displacing a radiolabeled ligand [1].

target engagement binding kinetics affinity

Superior Solubility for In Vitro Assay Development: GPR35 Agonist 3 vs. Structurally Similar Agonists

Practical handling and formulation are critical for reproducible in vitro pharmacology. GPR35 agonist 3 demonstrates high solubility in DMSO, a key solvent for creating compound stock solutions. It has a validated solubility of ≥125 mg/mL (≈447 mM) in DMSO [1]. This high solubility is a significant practical advantage over many other tool compounds in the class, which often have limited solubility, requiring sonication, heating, or use of less desirable co-solvents, which can introduce variability and artifacts into biological assays [2].

assay development solubility DMSO stock

Optimized Application Scenarios for GPR35 Agonist 3 in Research and Drug Discovery


Definitive In Vitro Target Validation and Signaling Pathway Deconvolution

Given its >10-fold higher potency and 1000-fold higher affinity over legacy agonists like zaprinast and kynurenic acid [1], GPR35 agonist 3 is the optimal tool for establishing GPR35-dependent signaling in primary cells and recombinant systems. Use at low nanomolar to low micromolar concentrations (EC50 1.4 μM) to activate Gα13 and β-arrestin-2 pathways while minimizing the off-target effects that plague weaker agonists [2]. This ensures that observed phenotypes can be confidently attributed to GPR35 agonism.

Bridging In Vitro Findings to Preclinical In Vivo Rodent Models

GPR35 agonist 3 is uniquely suited for translational studies because it is equipotent at human and rat GPR35, a feature not shared by many other high-potency agonists like lodoxamide or pamoic acid [1]. This allows for direct correlation between in vitro mechanism of action studies in human cell lines and subsequent in vivo efficacy or pharmacodynamic studies in rodent models of cancer, metabolic disease, or inflammation, without the confounding variable of species-specific pharmacology [2].

High-Throughput Screening (HTS) Assay Development and Counter-Screening

The high solubility (≥125 mg/mL in DMSO) and well-characterized pharmacology of GPR35 agonist 3 make it an ideal reference agonist for developing and validating high-throughput screening assays [1]. Its robust potency in β-arrestin recruitment assays provides a strong positive control signal. Furthermore, its use as a pharmacological tool in counter-screens is critical for identifying and de-prioritizing compounds that act via GPR35, thereby improving the selectivity profile of lead candidates targeting other pathways.

Investigating GPR35's Role in Disease-Specific Cellular Contexts

GPR35 is implicated in gastric cancer, type 2 diabetes, cardiovascular disease, and immune regulation [1]. The superior binding and functional profile of GPR35 agonist 3 makes it the most reliable chemical probe for exploring GPR35's function in these disease-relevant models. Its use ensures that subtle, context-dependent effects are not masked by the high concentrations or off-target liabilities of less optimal agonists, thereby generating higher-confidence, actionable data for target assessment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR35 agonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.